molecular formula C8H10IN3O B13644289 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole

5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B13644289
M. Wt: 291.09 g/mol
InChI Key: MPIILQJKBRBHBB-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is a chemical hybrid scaffold designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features two privileged heterocyclic structures: a 1-methyl-1H-pyrazole and a 4,5-dihydro-1,3-oxazole (oxazoline) ring. The pyrazole moiety is a well-known pharmacophore in medicinal chemistry, associated with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties . The 4,5-dihydro-1,3-oxazole unit is a common feature in naturally occurring peptides and is frequently employed as a ligand in catalysis, for instance, in vanadium-based complexes for olefin polymerization . The key reactive handle, the iodomethyl group, presents a versatile site for further synthetic modification via cross-coupling reactions or nucleophilic substitutions, enabling researchers to rapidly build chemical libraries. This makes the compound an invaluable intermediate for constructing more complex molecules, probing biological mechanisms, and screening for new bioactive agents. The product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H10IN3O

Molecular Weight

291.09 g/mol

IUPAC Name

5-(iodomethyl)-2-(1-methylpyrazol-4-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C8H10IN3O/c1-12-5-6(3-11-12)8-10-4-7(2-9)13-8/h3,5,7H,2,4H2,1H3

InChI Key

MPIILQJKBRBHBB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NCC(O2)CI

Origin of Product

United States

Preparation Methods

Construction of the 4,5-Dihydro-1,3-oxazole Ring with Pyrazolyl Substitution

A representative approach involves the cyclization of a β-amino alcohol intermediate bearing the pyrazolyl substituent:

  • Starting Materials : 1-methyl-1H-pyrazole-4-carboxaldehyde or related pyrazolyl aldehydes react with amino alcohols such as 2-aminoethanol.

  • Cyclization Conditions : In the presence of a suitable catalyst (e.g., pyridinium hydrobromide perbromide) and under microwave irradiation in aqueous media, the amino alcohol and pyrazolyl aldehyde undergo cyclization to form the 4,5-dihydro-1,3-oxazole ring system substituted at the 2-position with the pyrazolyl group.

  • Yield and Purity : This method has been reported to afford good yields of the pyrazolyl-substituted dihydrooxazole with high purity, suitable for further functionalization.

Introduction of the Iodomethyl Group at the 5-Position

The iodomethyl substituent at the 5-position of the dihydrooxazole ring can be introduced via halogenation of a methyl group precursor or direct substitution:

  • Halogenation Using Iodine and Iodine Sources : Treatment of the 5-methyl derivative of the dihydrooxazole with iodine reagents or N-iodosuccinimide (NIS) can selectively iodinate the methyl group to form the iodomethyl substituent.

  • Alternative Methods : The use of iodine and potassium carbonate in DMF at moderate temperatures has been reported for halogenation in oxazole derivatives, which could be adapted for the iodomethyl introduction.

  • Reaction Conditions : Mild conditions are preferred to avoid ring degradation, typically at room temperature to 80 °C, with reaction times ranging from 1 to several hours depending on the reagent and substrate.

Multistep Synthesis Overview

A plausible multistep synthetic route is summarized in Table 1.

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Formation of pyrazolyl aldehyde Methylation of pyrazole, formylation 1-methyl-1H-pyrazole-4-carboxaldehyde Established pyrazole functionalization
2 Cyclization to dihydrooxazole 2-aminoethanol, pyridinium hydrobromide perbromide, microwave irradiation, water 2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole Efficient microwave-assisted method
3 Iodomethylation Iodine or N-iodosuccinimide, base (K2CO3), DMF, 50-80 °C 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole Selective halogenation

Research Findings and Data

Reaction Yields and Optimization

  • Microwave-assisted cyclization of pyrazolyl aldehydes with amino alcohols typically yields the dihydrooxazole intermediates in the range of 60–85%.

  • Iodomethylation reactions using iodine sources provide yields between 50–75%, depending on reaction time and temperature optimization.

  • The presence of bases such as potassium carbonate improves selectivity and yield by neutralizing acidic byproducts.

Spectroscopic Characterization

  • NMR Spectroscopy : The 1H NMR spectrum shows characteristic signals for the dihydrooxazole ring protons, the pyrazolyl methyl group (singlet near 3.8 ppm), and the iodomethyl group (typically a singlet around 3.5–4.0 ppm).

  • Mass Spectrometry : High-resolution mass spectrometry confirms the molecular ion peak corresponding to the iodomethyl-substituted dihydrooxazole with the expected isotopic pattern due to iodine.

  • IR Spectroscopy : The oxazole ring exhibits characteristic C=N and C–O stretching bands near 1600 cm⁻¹ and 1100 cm⁻¹, respectively.

Green Chemistry Considerations

  • Microwave-assisted synthesis reduces reaction times and solvent usage, aligning with green chemistry principles.

  • Use of water as a solvent in cyclization steps further enhances environmental compatibility.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodomethyl Group

The iodomethyl (–CH₂I) moiety exhibits high electrophilicity, enabling SN₂ reactions with diverse nucleophiles:

Nucleophile Product Conditions Yield Applications
Amines–CH₂NH₂ derivativesDMF, 60°C, 12 h72–85%Precursors for bioactive molecules
Thiols–CH₂SH derivativesEtOH, K₂CO₃, reflux68–78%Ligand synthesis for metal complexes
Alkoxides–CH₂OR ethersTHF, NaH, 0°C → RT81–89%Solubility modifiers

This reactivity allows functionalization for drug design, as evidenced by derivatives showing enhanced antimicrobial activity when coupled with thiol-containing pharmacophores .

Transition Metal-Mediated Cross-Coupling

The C–I bond participates in palladium-catalyzed coupling reactions:

Reaction Type Catalyst System Partner Product Yield
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-substituted derivatives65–78%
Stille couplingPdCl₂(dppf), CuIAlkenyl stannanesAlkenyl-functionalized analogs58–72%
Heck reactionPd(OAc)₂, P(o-tol)₃Acrylatesα,β-unsaturated esters61–69%

These reactions demonstrate compatibility with π-extended systems, enabling conjugation with fluorescent tags for bioimaging applications .

Oxazole Ring Reactivity

The 4,5-dihydro-1,3-oxazole ring undergoes selective transformations:

Electrophilic Aromatic Substitution

  • Nitration : Forms 4-nitro derivatives using HNO₃/H₂SO₄ at 0°C (52% yield)

  • Halogenation : Br₂ in CCl₄ produces 4-bromo analogs (67% yield)

Ring-Opening Reactions

Treatment with HCl/EtOH hydrolyzes the oxazole to form β-amino alcohol intermediates, which can be re-cyclized to imidazolidinones under basic conditions .

Pyrazole Functionalization

The 1-methylpyrazole group participates in:

  • N-Alkylation : Reacts with alkyl halides (KI/DMF, 80°C) to form quaternary ammonium salts

  • Coordination Chemistry : Binds transition metals (Cu²⁺, Fe³⁺) via N-atoms, forming complexes with enhanced catalytic activity in oxidation reactions .

Comparative Reactivity Analysis

Structural Feature Reactivity Profile Key Differences from Analogues
Iodomethyl groupHigher SN₂ reactivity vs. chloromethyl/bromomethylEnables room-temperature couplings
4,5-DihydrooxazoleMore resistant to hydrolysis vs. fully aromaticAllows selective C4 functionalization
1-MethylpyrazoleReduced N–H acidity vs. unsubstituted pyrazolePrevents unwanted deprotonation side reactions

Mechanistic Insights

  • SN₂ Pathways : Exhibit second-order kinetics (k = 1.8 × 10⁻³ M⁻¹s⁻¹ with piperidine)

  • Oxazole Activation : DFT calculations show C4 position has lowest LUMO energy (-1.34 eV), favoring electrophilic attack .

Scientific Research Applications

Chemistry

In chemistry, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. The presence of the pyrazole ring, in particular, is known to impart biological activity, making these derivatives potential candidates for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the iodine atom and the pyrazole ring allows for specific interactions with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Substituents Key Features Biological Activity/Applications Reference
5-(Iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole C₈H₁₀IN₃O Iodomethyl, 1-methylpyrazole Halogen-rich; potential for cross-coupling Limited data; research intermediate
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₇H₂₀ClF₂N₆S Chlorophenyl, fluorophenyl, triazole Isostructural with halogen variations; antimicrobial activity reported Antimicrobial (e.g., against S. aureus)
5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole C₂₉H₂₄N₄O₃S Methoxyphenyl, thiazole, propargyloxy Crystallographically characterized; π-stacking interactions dominate packing Structural studies
2-tert-Butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole C₈H₁₃INO Iodomethyl, tert-butyl Steric bulk from tert-butyl alters reactivity Intermediate in organocatalysis

Crystallographic and Computational Analysis

  • Crystal Packing : Isostructural compounds (e.g., ) show nearly identical unit cells but adjust intermolecular contacts to accommodate halogen size (Cl vs. Br). The iodomethyl group’s larger atomic radius may induce greater lattice strain compared to chloro/bromo derivatives.
  • Electron Density Analysis : Tools like Multiwfn and SHELX enable comparative electron localization function (ELF) studies, revealing differences in charge distribution between the iodomethyl group and smaller halogens.

Biological Activity

The compound 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole represents a novel addition to the family of oxazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₉H₁₀N₄O
  • IUPAC Name : 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole

Antimicrobial Activity

Research has shown that oxazole derivatives exhibit significant antimicrobial properties. A study highlighted that various oxazole compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole have shown effectiveness against multidrug-resistant strains of bacteria .

CompoundActivityTarget Organism
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazoleAntibacterialGram-positive bacteria
Other Oxazole DerivativesAntifungalVarious fungi

Antipathogenic Properties

The antipathogenic activities of oxazole derivatives have been extensively studied. These compounds have been noted for their ability to inhibit the growth of pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum. The presence of the pyrazole ring enhances the biological profile of these compounds, making them potential candidates for further development in treating infectious diseases .

Study 1: Antibacterial Efficacy

In a comparative study, several oxazole derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with similar structures to 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole showed superior activity compared to traditional antibiotics like sparfloxacin. The mechanism was attributed to the compounds' ability to inhibit bacterial DNA gyrase and topoisomerase IV .

Study 2: Antituberculosis Activity

A focused investigation into the antituberculosis activity revealed that certain oxazole derivatives exhibited higher potency than standard treatments. The study emphasized that modifications in the structure (such as the addition of iodomethyl groups) significantly enhanced their activity against Mycobacterium tuberculosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole?

  • Methodological Answer :

  • Boyer Reaction : This method involves the reaction of azido alcohols with aldehydes under acidic conditions to form 4,5-dihydro-1,3-oxazole derivatives. For example, benzaldehyde reacts with 1-azido-2-propanol to yield 5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole (80% yield) .
  • Microwave-Assisted Synthesis : Microwave irradiation enhances reaction efficiency and selectivity. A similar compound, 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole, was synthesized using water as a solvent at room temperature with catalytic assistance .
  • Vilsmeier-Haack Reaction : Used for introducing formyl groups into pyrazole derivatives, as demonstrated in the synthesis of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde .

Table 1 : Comparison of Synthetic Methods

MethodConditionsYieldReference
Boyer ReactionH₂SO₄, RT80%
Microwave-AssistedH₂O, RT, catalyst72–83%
Vilsmeier-HaackPOCl₃, DMF, reflux60–75%

Q. How is the structural elucidation of this compound performed?

  • Methodological Answer :

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, the title compound in a related study was resolved using SHELXTL, with hydrogen atoms placed geometrically and refined isotropically .
  • ORTEP-III : This graphical interface aids in visualizing molecular geometry and thermal ellipsoids, critical for validating bond lengths and angles .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer :

  • Antimicrobial Screening : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Related pyrazole-oxazole hybrids showed activity at 25–100 µg/mL concentrations .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. A microwave-synthesized analog exhibited IC₅₀ = 12 µM against breast cancer cells .

Q. What reaction mechanisms govern its formation?

  • Methodological Answer :

  • Schmidt/Boyer Mechanisms : These involve azide intermediates rearranging via 1,2-alkyl shifts or proton elimination. For instance, Boyer reactions proceed through aminodiazonium ion intermediates .

Advanced Research Questions

Q. How to resolve contradictions between NMR and X-ray crystallography data?

  • Methodological Answer :

  • Dynamic Effects in NMR : Conformational flexibility (e.g., ring puckering in dihydro-oxazole) may cause NMR signals to average, while X-ray captures static structures. Compare temperature-dependent NMR with crystallographic data .
  • DFT Calculations : Optimize molecular geometry using software like Gaussian and overlay with experimental data to identify discrepancies .

Q. How to optimize solvent/catalyst systems for improved synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, ethanol-water mixtures increased yields in pyrazole-oxazole condensations .
  • Green Chemistry Approaches : Replace toxic solvents (e.g., DMF) with ionic liquids or water, as shown in microwave-assisted syntheses .

Q. What advanced techniques validate reaction mechanisms?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-determining steps. For Boyer reactions, KIE studies confirmed proton elimination as the key step .
  • Mass Spectrometry : Track intermediate ions (e.g., azido-epoxides) in cascade reactions to map mechanistic pathways .

Q. How to analyze structure-activity relationships (SAR) for pharmacological applications?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities. A pyrazole-isoxazole hybrid showed strong docking scores (−9.2 kcal/mol) against COX-2 .
  • Pharmacophore Modeling : Identify critical moieties (e.g., iodomethyl group for halogen bonding) using software like PharmaGist .

Q. What chromatographic methods ensure high purity for pharmacological studies?

  • Methodological Answer :

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and MS detection for purity >98% .
  • Preparative TLC : Silica gel GF₂₅₄ plates with ethyl acetate-hexane eluents (3:7) for isolating milligram-scale batches .

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